5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
The compound 5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo[4,5-d]pyridazin-4(5H)-one derivative characterized by a 7-phenyl substituent, a pyrrolidin-1-yl group at position 2, and a 2-(indolin-1-yl)-2-oxoethyl moiety at position 5. This structure combines a heterocyclic core with substituents that may enhance pharmacological properties, such as binding affinity or metabolic stability.
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c31-20(29-15-12-17-8-4-5-11-19(17)29)16-30-24(32)22-23(21(27-30)18-9-2-1-3-10-18)33-25(26-22)28-13-6-7-14-28/h1-5,8-11H,6-7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMDHJCZZVSNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and receptors, influencing cellular processes.
Mode of Action
It’s worth noting that the thiazolo[5,4-d]thiazole moiety, a core part of this compound, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap. This suggests that the compound may interact with its targets through π–π interactions, leading to changes in the targets’ functions.
Biological Activity
The compound 5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- An indoline moiety
- A thiazolo-pyridazinone core
- A pyrrolidine substituent
This unique combination may contribute to its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar thiazolo-pyridazinone derivatives. For instance, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines.
Case Study: Structure-Activity Relationship (SAR)
A study explored the SAR of related compounds, revealing that modifications at specific positions on the indoline and thiazolo-pyridazinone rings significantly influenced biological activity.
| Compound | Structure Modification | GI50 (μM) | Cell Line |
|---|---|---|---|
| 1 | 4,7-Dichloro | 0.28 | TC32 |
| 2 | Hydroxyl Group | 1.0 | TC32 |
| 3 | Methylated Amide | >20 | TC32 |
The presence of the hydroxyl group was found to enhance binding affinity, while methylation resulted in a loss of activity, indicating the importance of functional groups in mediating interactions with target proteins .
The proposed mechanism of action for thiazolo-pyridazinone compounds involves:
- Inhibition of cell proliferation : These compounds induce apoptosis in cancer cells by disrupting critical signaling pathways.
- Targeting specific proteins : The binding affinity to proteins involved in cell cycle regulation and apoptosis has been demonstrated through in silico docking studies.
Biological Evaluation
In vitro evaluations have shown that compounds similar to This compound exhibit cytotoxicity against various cancer cell lines including HeLa and A549 cells. Flow cytometry analysis indicated that these compounds can induce apoptotic cell death and arrest the cell cycle at sub-G1 phase .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes an indoline moiety, a thiazolo-pyridazine core, and a pyrrolidine group. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Various studies have focused on optimizing the synthetic pathway to enhance yield and purity.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against several cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation effectively. For instance, structural modifications have been linked to increased potency against specific cancer types, with some derivatives demonstrating GI50 values in the low micromolar range .
Apoptosis Modulation
The compound has also been studied for its role in modulating apoptosis , which is crucial for cancer therapy. By influencing apoptotic pathways, it may help in reducing tumor growth and enhancing the effectiveness of existing treatments .
Applications in Drug Development
Given its biological activities, this compound is being investigated as a potential lead in drug development. Its ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further pharmacological studies.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound:
- In Vitro Studies : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines with varying degrees of potency. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the indoline ring enhanced anticancer activity .
- Mechanistic Insights : Research has provided insights into the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways, leading to programmed cell death .
- Comparative Studies : Comparative studies with other known anticancer agents have shown that this compound possesses unique properties that may confer advantages in therapeutic settings. For example, it was noted that certain derivatives outperform traditional chemotherapeutics in specific assays .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Differences
The compound shares its thiazolo[4,5-d]pyridazin-4(5H)-one core with several analogs, differing primarily in substituent groups:
- Position 5 : The 2-(indolin-1-yl)-2-oxoethyl group distinguishes it from simpler analogs like 7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (compound 10a), which lacks this substitution .
- Position 7 : The phenyl group is conserved in multiple analogs (e.g., compound 10a, Catalog 136857) but replaced with furyl or thienyl groups in others (e.g., Catalog 136859) .
- Position 2 : The pyrrolidin-1-yl group is common, though piperidin-1-yl or other amines may occupy this position in related compounds .
Molecular and Physicochemical Properties
The target compound’s higher molecular weight (443.52 g/mol) compared to simpler analogs (e.g., 298.37 g/mol for compound 10a) reflects the bulkier indolin-1-yl-2-oxoethyl substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
